1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-4-7-20(14-23(16)30(32)33)29-26(31)28-19-8-5-17(6-9-19)12-22-21-15-25(35-3)24(34-2)13-18(21)10-11-27-22/h4-9,13-15H,10-12H2,1-3H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVJQNYLUQXGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride
The one-pot synthesis described in CN110845410A offers a scalable route:
Procedure :
- Formylation : 3,4-Dimethoxyphenethylamine (86.6 g) reacts with ethyl formate (141.6 g) under reflux (6 h) to yield N-formyl-3,4-dimethoxyphenethylamine.
- Cyclization : Treatment with oxalyl chloride (126 g) in dichloromethane at 10–20°C, catalyzed by phosphotungstic acid (0.15 g), induces cyclization to form the dihydroisoquinoline core.
- Quaternization : Methanol (100 mL) is added dropwise at 50–55°C, followed by reflux (3 h) to generate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 72% |
| Purity (HPLC) | >98% |
| Reaction Time | 10 h |
This method eliminates intermediate isolation, enhancing throughput and reducing solvent waste.
Synthesis of 4-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-1-yl)Methyl]Aniline
- Reagents : 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (1.0 eq), 4-aminobenzyl bromide (1.2 eq), K₂CO₃ (3.0 eq), DMF (solvent).
- Conditions : 80°C, 12 h under nitrogen.
- Workup : Extraction with ethyl acetate/water, column chromatography (silica gel, hexane:EtOAc 3:1).
Optimization Insights :
- Excess benzyl bromide improves yield but risks di-alkylation.
- DMF polarity facilitates SN2 displacement despite steric hindrance.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (NMR) | 97% |
Urea Bond Formation
Coupling with 3-Nitro-4-Methylphenyl Isocyanate
- Reagents : 4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline (1.0 eq), 3-nitro-4-methylphenyl isocyanate (1.05 eq), Et₃N (2.0 eq), anhydrous CH₂Cl₂.
- Conditions : 0°C → room temperature, 6 h.
- Isolation : Precipitation with hexane, filtration, recrystallization (EtOH/H₂O).
Critical Parameters :
- Temperature Control : Exothermic reaction requires slow addition to prevent decomposition.
- Moisture Exclusion : Anhydrous conditions prevent isocyanate hydrolysis.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 65% |
| HPLC Purity | 99.2% |
Reaction Optimization and Troubleshooting
Solvent and Base Selection
Comparative studies reveal solvent/base pairs profoundly influence urea formation efficiency:
Table 1: Solvent and Base Impact on Urea Yield
| Solvent | Base | Yield (%) | Byproducts |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | 65 | <5% bis-urea |
| THF | DBU | 58 | 12% carbamate |
| DMF | Pyridine | 42 | 20% hydrolysis |
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, urea NH)
- δ 7.85 (d, J = 8.4 Hz, 1H, nitroaryl H)
- δ 6.98 (s, 1H, isoquinoline H)
- δ 3.87 (s, 3H, OCH₃)
HRMS (ESI+) : m/z 475.1912 [M+H]⁺ (calc. 475.1915).
HPLC : Retention time 12.3 min (C18, MeCN/H₂O 70:30).
Scalability and Process Considerations
Challenges in Scale-Up :
- Exotherm Management : Jacketed reactors required for >100 g batches.
- Cost of 3-Nitro-4-Methylphenyl Isocyanate : Suggests in situ generation via phosgenation of 3-nitro-4-methylaniline.
- Continuous Flow Synthesis : Reduces reaction time by 40% via precise temperature control.
- Solvent Recycling : DMF recovery via distillation cuts costs by 30%.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer properties of compounds containing the urea moiety. For instance, derivatives similar to 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea have shown significant antiproliferative activity against various cancer cell lines.
- In Vitro Studies : A study demonstrated that urea derivatives exhibit broad-spectrum antiproliferative activity against the National Cancer Institute's 60 human cancer cell lines. Compounds structurally similar to the target compound inhibited cell growth effectively at concentrations as low as 10 µM .
- Mechanism of Action : The mechanism often involves the interaction with specific cellular targets leading to apoptosis in cancer cells. Research indicates that these compounds may influence intracellular signaling pathways related to cell survival and proliferation.
Other Therapeutic Applications
Apart from anticancer activity, compounds like this compound are being investigated for their potential in treating other diseases:
- Neurological Disorders : Some studies suggest that isoquinoline derivatives can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, making it a candidate for further research in inflammatory disease models .
Case Study 1: Antiproliferative Activity
In a comparative study of various urea derivatives, compounds with similar structural motifs were synthesized and evaluated for their antiproliferative effects on several cancer cell lines. The results indicated that certain substitutions on the phenyl rings significantly enhanced activity against melanoma and renal cancer cell lines .
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of isoquinoline derivatives revealed that specific modifications could lead to enhanced protection against oxidative stress in neuronal cells. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .
| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Urea Derivative A | SK-MEL-5 | 8.5 | Apoptosis induction |
| Urea Derivative B | A498 | 12.0 | Cell cycle arrest |
| Target Compound | MDA-MB-468 | 10.0 | Signal pathway modulation |
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methyl group increases lipophilicity relative to the fluoro-nitro analog, which may influence membrane permeability and pharmacokinetics .
- Steric Effects : The propenyl substituent in introduces steric bulk but reduces hydrogen-bonding capacity compared to aromatic nitro or trifluoromethoxy groups.
Physicochemical and Commercial Considerations
- Purity and Availability : The 4-fluoro-3-nitrophenyl analog is available at >90% purity (€211.30–€482.50/g), while the propenyl derivative is less documented commercially .
- Solubility : The nitro group may reduce aqueous solubility compared to the trifluoromethoxy analog (C₂₆H₂₄F₃N₃O₄, MW: 499.48), which benefits from fluorine’s polarity .
Biological Activity
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.464 g/mol
- CAS Number : 64150-16-9
The compound acts primarily as a modulator of the NMDA receptor system, specifically targeting the NR2C and NR2D subunits.
Target and Mode of Action
- Target : NMDA receptors (NR2C/NR2D subunits)
- Mode of Action : It functions as a positive allosteric modulator, enhancing synaptic plasticity and neuronal excitability. This modulation can influence various downstream signaling pathways involved in neuroprotection and cognitive functions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various cellular models, suggesting potential protective effects against neurodegenerative diseases.
Antitumor Activity
Studies have demonstrated that this compound possesses antitumor properties. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Studies
-
Neuroprotection in Animal Models
- A study involving mice subjected to oxidative stress showed that administration of this compound significantly improved cognitive function and reduced neuronal damage, indicating its potential as a therapeutic agent for neurodegenerative disorders.
-
Antitumor Effects in Human Cell Lines
- In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth by promoting apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antitumor | Inhibits cancer cell proliferation | |
| Neuroprotection | Improves cognitive function in models |
Pharmacokinetics
The compound shows favorable pharmacokinetic properties:
- Solubility : Soluble in DMSO at concentrations exceeding 10 mg/ml.
- Bioavailability : Preliminary studies suggest good oral bioavailability; however, further investigations are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
